1-[(2,4-Dichlorobenzyl)sulfonyl]-2-phenyl-2-propanol
Description
1-[(2,4-Dichlorobenzyl)sulfonyl]-2-phenyl-2-propanol is a synthetic organic compound characterized by a 2,4-dichlorobenzyl group attached to a sulfonyl moiety, which is further linked to a propanol chain bearing a phenyl substituent at the 2-position. Its molecular formula is C₁₆H₁₅Cl₂O₃S, with a molecular weight of 349.26 g/mol. Evidence from its manufacturing process indicates the use of sodium hydride and dimethylformamide (DMF) for nucleophilic substitution reactions involving 2,4-dichlorobenzyl chloride .
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methylsulfonyl]-2-phenylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2O3S/c1-16(19,13-5-3-2-4-6-13)11-22(20,21)10-12-7-8-14(17)9-15(12)18/h2-9,19H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXRWLAXFFIMEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)CC1=C(C=C(C=C1)Cl)Cl)(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(2,4-Dichlorobenzyl)sulfonyl]-2-phenyl-2-propanol typically involves multiple steps, starting with the preparation of 2,4-dichlorobenzenesulfonyl chloride. This intermediate is then reacted with appropriate reagents to form the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include the use of automated systems to control reaction parameters and ensure consistent product quality .
Chemical Reactions Analysis
1-[(2,4-Dichlorobenzyl)sulfonyl]-2-phenyl-2-propanol undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic ring.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Addition Reactions: The compound can also participate in addition reactions, particularly at the benzylic position.
Common reagents used in these reactions include halogens, acids, and bases, which facilitate the formation of different products depending on the reaction conditions .
Scientific Research Applications
1-[(2,4-Dichlorobenzyl)sulfonyl]-2-phenyl-2-propanol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-[(2,4-Dichlorobenzyl)sulfonyl]-2-phenyl-2-propanol involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, forming intermediates that lead to the final products . The pathways involved in its action depend on the specific reactions and conditions under which it is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, functional, and application-based differences between 1-[(2,4-Dichlorobenzyl)sulfonyl]-2-phenyl-2-propanol and related compounds identified in the literature:
Table 1: Comparative Analysis of Structurally Related Compounds
Key Comparative Insights
Functional Group Variations Sulfonyl vs. Sulfanyl: The sulfonyl group in the target compound enhances electrophilicity and stability compared to the sulfanyl (thioether) group in C₁₉H₂₁ClFN₃OS . Sulfonyl groups are less prone to oxidation than sulfanyl groups, making the target compound more suitable for harsh synthetic conditions. Propanol Chain Modifications: The phenyl-substituted propanol in the target contrasts with the piperazinyl-propanol in C₁₉H₂₁ClFN₃OS . Piperazine rings often improve water solubility and receptor binding in pharmaceuticals, whereas the phenyl group may enhance lipid membrane penetration.
Halogen Substituent Effects
- Dichlorobenzyl vs. Difluorophenyl : The 2,4-dichlorobenzyl group in the target and C₂₀H₁₇Cl₂N₃O₅ increases lipophilicity compared to the 2,4-difluorophenyl group in C₁₉H₁₈F₃N₃O₃S . Chlorine’s higher atomic weight and electronegativity may enhance metabolic stability but could also increase toxicity risks.
Synthetic Pathways
- The target compound’s synthesis involves sodium hydride -mediated alkylation of 2,4-dichlorobenzyl chloride , a method distinct from the multi-step routes implied for C₁₉H₁₈F₃N₃O₃S (injectable formulation) or the nitro-indole derivative C₂₀H₁₇Cl₂N₃O₅ .
Potential Applications While the target’s role remains speculative (likely an intermediate), C₁₉H₁₈F₃N₃O₃S is explicitly designed for injectable formulations , and C₁₉H₂₁ClFN₃OS’s piperazine moiety suggests CNS activity . The indole-based C₂₀H₁₇Cl₂N₃O₅ may exhibit nitro-related redox activity .
Research Findings and Data Gaps
- Structural Data: No crystallographic data for the target compound were found in the evidence. Tools like SHELXL or ORTEP-3 could elucidate its conformation.
- Toxicity : reports subcutaneous toxicity in a structurally related imidazole nitrate (TDLo = 330 mg/kg in rats) , but analogous data for the target compound are absent.
- Bioactivity: The phenyl-propanol motif is common in β-blockers, but specific studies on the target’s pharmacological activity are lacking.
Biological Activity
1-[(2,4-Dichlorobenzyl)sulfonyl]-2-phenyl-2-propanol, with the chemical formula C₁₆H₁₆Cl₂O₃S, is a compound of interest due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.
- Molecular Weight : 351.27 g/mol
- CAS Number : 338412-39-8
- Structure : The compound consists of a sulfonyl group attached to a dichlorobenzyl moiety and a phenylpropanol framework.
Antimicrobial Properties
Research indicates that 1-[(2,4-Dichlorobenzyl)sulfonyl]-2-phenyl-2-propanol exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound works by disrupting bacterial cell wall synthesis and inhibiting protein synthesis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests potential applications in treating inflammatory diseases.
The biological activity of 1-[(2,4-Dichlorobenzyl)sulfonyl]-2-phenyl-2-propanol may be attributed to its ability to interact with specific cellular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in the inflammatory response.
- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, leading to cell lysis.
- Receptor Modulation : Potential modulation of receptors involved in pain and inflammation pathways has been suggested.
Study on Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multidrug-resistant strains. The results demonstrated that it could serve as a promising candidate for developing new antibiotics, particularly in an era where antibiotic resistance is a growing concern.
Research on Anti-inflammatory Properties
In a controlled trial involving animal models of arthritis, treatment with 1-[(2,4-Dichlorobenzyl)sulfonyl]-2-phenyl-2-propanol resulted in reduced swelling and pain scores compared to control groups. Histological analysis indicated decreased infiltration of inflammatory cells in treated tissues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
